1,4-Naphthalenedione, 2,5,8-trimethoxy-

CAS No.: 62385-85-7

Cat. No.: VC20628549

Molecular Formula: C13H12O5

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62385-85-7 |

|---|---|

| Molecular Formula | C13H12O5 |

| Molecular Weight | 248.23 g/mol |

| IUPAC Name | 2,5,8-trimethoxynaphthalene-1,4-dione |

| Standard InChI | InChI=1S/C13H12O5/c1-16-8-4-5-9(17-2)12-11(8)7(14)6-10(18-3)13(12)15/h4-6H,1-3H3 |

| Standard InChI Key | SUCQKFPTARSQJQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C(=O)C=C(C(=O)C2=C(C=C1)OC)OC |

Introduction

Structural and Molecular Characteristics

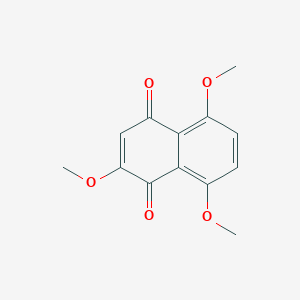

2,5,8-Trimethoxy-1,4-naphthoquinone (C₁₃H₁₂O₅) features a naphthalene core with two ketone groups at positions 1 and 4, complemented by methoxy substituents at positions 2, 5, and 8. The molecular weight of the compound is 248.23 g/mol . The methoxy groups introduce electron-donating effects, which modulate the electronic structure of the quinone system and influence its reactivity.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₂O₅ | |

| Molecular Weight | 248.23 g/mol | |

| CAS Registry Number | 62385-85-7 | |

| Substituent Positions | 2, 5, 8 (methoxy) |

The structural similarity to other trimethoxy-naphthoquinones, such as 2,5,7-trimethoxy-1,4-naphthoquinone (CAS: 5803-58-7) , allows for comparative analysis. For instance, the density of the 2,5,7-isomer is reported as 1.3 g/cm³, with a boiling point of 469.5°C . While direct measurements for the 2,5,8-isomer are scarce, analogous physicochemical trends are anticipated.

Synthetic Routes and Methodologies

The synthesis of 2,5,8-trimethoxy-1,4-naphthoquinone remains sparsely documented, but plausible pathways can be extrapolated from methods used for related naphthoquinones.

Oxidative Demethylation of Hexamethoxy Precursors

A prominent strategy involves the oxidative demethylation of fully methoxylated naphthalene precursors. For example, 3-ethyl-1,2,4,5,7,8-hexamethoxy-6-methylnaphthalene undergoes selective demethylation under Rapoport conditions (H₂O₂ in acidic media) to yield hydroxylated quinones . Adapting this approach, a hexamethoxy precursor could be selectively demethylated at positions 2, 5, and 8 to generate the target compound.

Intramolecular Claisen Condensation

An alternative route employs intramolecular Claisen condensation. As demonstrated in the synthesis of 3-ethyl-2-hydroxy-5,7,8-trimethoxy-6-methyl-1,4-naphthoquinone, methyl 2-butyryl-3,5,6-trimethoxy-4-methylphenylacetate undergoes cyclization with concomitant aerial oxidation to form the quinone framework . This method highlights the utility of keto-ester intermediates in constructing complex naphthoquinone architectures.

Boron Tribromide-Mediated Demethylation

Boron tribromide (BBr₃) is a potent demethylating agent for aryl methyl ethers. In the synthesis of boryquinone, BBr₃ selectively cleaves methoxy groups on naphthalene derivatives . Applying this reagent to a suitably protected precursor could yield 2,5,8-trimethoxy-1,4-naphthoquinone with high regioselectivity.

The methoxy groups enhance lipophilicity compared to the parent 1,4-naphthoquinone, reducing aqueous solubility and increasing affinity for nonpolar solvents. The compound’s stability under ambient conditions is likely comparable to other methoxy-substituted quinones, which are typically stable but sensitive to strong acids or bases.

Chemical Reactivity and Functionalization

The reactivity of 2,5,8-trimethoxy-1,4-naphthoquinone is governed by its quinone moiety and electron-rich methoxy substituents:

Redox Activity

Quinones participate in reversible redox cycles, transitioning between quinone and hydroquinone states. The methoxy groups at positions 2, 5, and 8 donate electron density, raising the reduction potential relative to unsubstituted 1,4-naphthoquinone . This property is critical in biological electron transport systems and synthetic electrocatalysis.

Electrophilic Substitution

The electron-rich aromatic ring facilitates electrophilic substitution reactions. Nitration or halogenation may occur at the unsubstituted positions (3, 6, or 7), though steric hindrance from methoxy groups could limit reactivity.

Demethylation Reactions

Selective demethylation using agents like BBr₃ or HI could yield polyhydroxyquinones, which are pharmacologically relevant. For instance, 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin) exhibits cytotoxicity and has been investigated as an antitumor agent .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume